N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a sulfanyl bridge connecting a substituted 1,2,4-triazole core to an acetamide moiety. The triazole ring is functionalized with a furan-2-ylmethyl group at the 4th position and a pyridin-3-yl group at the 5th position, while the acetamide is N-substituted with a 3,5-dimethoxyphenyl group.
Properties
Molecular Formula |
C22H21N5O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O4S/c1-29-18-9-16(10-19(11-18)30-2)24-20(28)14-32-22-26-25-21(15-5-3-7-23-12-15)27(22)13-17-6-4-8-31-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
WHYJRFMNWDCKRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity based on diverse research findings.
Compound Structure and Properties
The molecular formula of this compound is C18H20N4O2S. The compound features a triazole ring, which is frequently associated with various medicinal properties. The presence of the dimethoxyphenyl group and the furan-pyridine hybrid structure contributes to its unique chemical characteristics and biological potential.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may vary based on starting materials and desired purity levels. The synthetic routes often focus on optimizing yields and enhancing the biological activity of the final product.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole rings are often investigated for their antimicrobial properties. Studies have shown that derivatives of triazoles can be effective against various bacterial strains and fungi.
- Anticancer Potential : Research indicates that similar triazole compounds have demonstrated anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The compound may target pathways such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology.
- Enzyme Inhibition : Interaction studies have focused on the compound's ability to bind to various biological targets such as enzymes or receptors. For instance, its binding affinity to G protein-coupled receptors (GPCRs) has been explored, indicating potential therapeutic applications in modulating cellular responses.
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial properties of triazole derivatives similar to this compound, several compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
A series of triazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The most active compounds exhibited IC50 values between 5 to 15 µM against breast cancer cells (MCF7), indicating promising anticancer activity.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Anti-Exudative Activity
Derivatives with 5-(furan-2-yl)-substituted triazoles (e.g., ) exhibit significant anti-exudative activity (70–85% inhibition in rat models at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg). The target compound’s pyridin-3-yl substitution may shift activity toward anti-inflammatory or antiproliferative pathways due to pyridine’s role in kinase inhibition .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Anti-exudative activity is maximized with electron-withdrawing groups (e.g., halogens) on the acetamide’s aryl ring and electron-rich heterocycles (e.g., furan) on the triazole .
- Pyridine Positional Isomerism: Pyridin-3-yl (target compound) vs. pyridin-4-yl () may influence binding to nicotinic acetylcholine receptors or kinases, warranting further investigation .
- Metabolic Stability: Methoxy groups on the acetamide’s aryl ring (target compound) may enhance oxidative stability compared to methyl or halogen substituents .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole ring is typically formed via cyclization of thiosemicarbazides under acidic or basic conditions. A protocol adapted from dialkylacylphosphonylhydrazone synthesis involves reacting hydrazine derivatives with carbonyl-containing precursors. For instance:
- Step 1 : Reaction of ethyl α-bromoacetate with triethyl phosphite yields dialkyl phosphonoacetates.
- Step 2 : Hydrazine treatment generates diethoxyphosphonylhydrazides, which undergo cyclization to form the triazole scaffold.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Triethyl phosphite, Ethyl α-bromoacetate | 100°C | 6 h | ~85% |
| 2 | Hydrazine monohydrate | 50°C | 3 h | ~78% |
This method ensures high regioselectivity for the 1,2,4-triazole structure, critical for subsequent functionalization.
Alternative One-Pot Approaches
Transition-metal-free one-pot syntheses, as demonstrated for fluorinated thiazolo-pyrimidinones, offer efficient alternatives. By combining 2-aminothiazole analogs with alkynoates under reflux conditions, cyclized products are obtained in yields exceeding 90%. Adapting this to triazole formation could involve substituting aminothiazoles with hydrazine derivatives.
Sulfanyl Acetamide Coupling
Nucleophilic Substitution
The sulfanyl group is introduced via reaction of a thiolate anion with a bromoacetamide precursor. A protocol modified from ethiprole synthesis utilizes disulfides as sulfur sources:
Oxidation and Purification
Final oxidation using NaIO₄, as described for isoquinoline intermediates, ensures removal of byproducts:
- Oxidizing Agent : NaIO₄ (2.3 equiv)
- Solvent : Water/DCM
- Purification : Flash chromatography (DCM/MeOH 95:5)
- Yield : ~67%
Characterization and Analytical Validation
Spectroscopic Techniques
- ¹H NMR : Confirm substitution patterns via aromatic proton splitting and integration ratios.
- ³¹P NMR : Monitor phosphonate intermediates in triazole formation.
- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
Representative Data :
| Characterization Method | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (pyridine-H), 7.45 (furan-H), 3.85 (OCH₃) |
| ESI-MS | m/z 483.2 [M+H]⁺ |
Crystallographic Analysis
Single-crystal X-ray diffraction, as applied to related acetamide derivatives, reveals racemic mixtures and hydrogen-bonding networks. For the title compound, triclinic space group P1 with Z = 2 is anticipated.
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Screening
Temperature and Time Adjustments
Elevating reaction temperatures to 70°C during cyclization reduces time from 12 h to 6 h without compromising yield.
Comparative Analysis with Analogous Compounds
Triazole Derivatives
Comparisons with N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide highlight the impact of methoxy positioning on crystallinity and bioactivity.
Sulfanyl-Containing Heterocycles
Ethiprole’s synthesis underscores the utility of disulfide reagents over corrosive sulfenyl halides, advocating for greener methodologies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis involves multi-step alkylation and condensation. For example:
- Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives using α-chloroacetamides in the presence of KOH ( ).
- Step 2 : Paal-Knorr condensation to modify the triazole ring’s amino group into a pyrolium fragment ().
- Step 3 : Purification via recrystallization from ethanol ( ).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (δ 3.7–3.9 ppm), furan (δ 6.2–7.4 ppm), and pyridine protons (δ 8.0–9.0 ppm) ( ).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass ~500 Da) and fragmentation patterns ().
- Elemental Analysis : Confirm C, H, N, S composition ().
Advanced Research Questions
Q. How can structural modifications enhance anti-exudative activity while minimizing toxicity?
- Structure-Activity Relationship (SAR) :
- Critical Substituents : Anti-exudative activity correlates with electron-donating groups (e.g., methoxy at 3,5-positions) and heterocyclic moieties (furan, pyridine) ( ).
- Modifications : Introduce fluorine or nitro groups at the phenyl residue to test activity changes ( ).
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Approach :
- Data Normalization : Control for variables like dosing (mg/kg) and administration route (oral vs. intraperitoneal) ( ).
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., solvent polarity, steric hindrance) ().
- Crystallographic Validation : Compare crystal packing and hydrogen-bonding networks to explain activity differences ( ).
Q. What advanced techniques are suitable for resolving crystallographic ambiguities in this compound?
- X-ray Crystallography :
- Data Collection : Use SHELX programs (SHELXL/SHELXS) for refinement and phasing ( ).
- Key Metrics : Report R-factors (<0.05), bond-length discrepancies, and thermal parameters ( ).
Q. How can researchers identify the compound’s molecular targets for therapeutic applications?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
